Cas no 2228746-07-2 (2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol)
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
- EN300-1916644
- 2228746-07-2
-
- Inchi: 1S/C12H16BrNO/c1-2-14-6-5-9-7-10(12(15)8-13)3-4-11(9)14/h3-4,7,12,15H,2,5-6,8H2,1H3
- InChI Key: IPSGKDJIZLEJRB-UHFFFAOYSA-N
- SMILES: BrCC(C1C=CC2=C(C=1)CCN2CC)O
Computed Properties
- Exact Mass: 269.04153g/mol
- Monoisotopic Mass: 269.04153g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 23.5Ų
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1916644-0.05g |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol |
2228746-07-2 | 0.05g |
$924.0 | 2023-09-17 | ||
| Enamine | EN300-1916644-0.1g |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol |
2228746-07-2 | 0.1g |
$968.0 | 2023-09-17 | ||
| Enamine | EN300-1916644-0.25g |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol |
2228746-07-2 | 0.25g |
$1012.0 | 2023-09-17 | ||
| Enamine | EN300-1916644-0.5g |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol |
2228746-07-2 | 0.5g |
$1056.0 | 2023-09-17 | ||
| Enamine | EN300-1916644-1.0g |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol |
2228746-07-2 | 1g |
$1100.0 | 2023-05-23 | ||
| Enamine | EN300-1916644-2.5g |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol |
2228746-07-2 | 2.5g |
$2155.0 | 2023-09-17 | ||
| Enamine | EN300-1916644-5.0g |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol |
2228746-07-2 | 5g |
$3189.0 | 2023-05-23 | ||
| Enamine | EN300-1916644-10.0g |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol |
2228746-07-2 | 10g |
$4729.0 | 2023-05-23 | ||
| Enamine | EN300-1916644-1g |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol |
2228746-07-2 | 1g |
$1100.0 | 2023-09-17 | ||
| Enamine | EN300-1916644-5g |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol |
2228746-07-2 | 5g |
$3189.0 | 2023-09-17 |
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
Additional information on 2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol
Chemical Profile of 2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol (CAS No. 2228746-07-2)
2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol, identified by the chemical registration number CAS No. 2228746-07-2, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the class of indole derivatives, which are well-documented for their diverse biological activities and potential therapeutic applications. The presence of a bromine substituent at the 2-position and an ethyl group-modified indole core suggests a high degree of functionalization, making it a promising candidate for further investigation in drug discovery programs.
The chemical structure of 2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol consists of an indole scaffold, which is a heterocyclic aromatic compound characterized by a benzene ring fused to a pyrrole ring. The indole moiety is particularly notable for its role in various biological processes, including neurotransmitter function and immune responses. In this compound, the indole ring is modified at the 5-position with an ethyl group, which may influence its electronic properties and interactions with biological targets. Additionally, the introduction of a bromine atom at the 2-position introduces electrophilic reactivity, making it suitable for further functionalization via cross-coupling reactions commonly employed in drug synthesis.
Recent advancements in medicinal chemistry have highlighted the importance of indole derivatives in the development of novel therapeutic agents. Studies have demonstrated that modifications to the indole core can significantly alter pharmacological properties, including potency, selectivity, and metabolic stability. The compound 2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol represents an interesting case study due to its structural complexity and potential for further derivatization. Researchers have been exploring its utility as a building block for more sophisticated molecules with enhanced biological activity.
In particular, the brominated indole derivatives have shown promise in various disease models. For instance, studies have indicated that such compounds may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and cancer progression. The ethyl group at the 5-position of the indole ring could serve as a handle for further chemical manipulation, allowing for the introduction of additional functional groups that might improve solubility or target specificity. This flexibility makes 2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-yl)ethan-1-ol a valuable asset in synthetic chemistry and drug design.
The synthesis of 2-bromo-1-(1-ethyl-2,3-dihydro-1H-indol-5-y)ethan - 1 - ol involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Key steps typically include condensation reactions to form the indole core, followed by bromination and alkylation to introduce the desired substituents. The use of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, can enhance efficiency and selectivity during these processes. Advances in flow chemistry have also enabled more controlled and scalable synthesis of complex molecules like this one.
The pharmacological potential of CAS No. 2228746 - 07 - 2 has been investigated in several preclinical studies. Researchers have focused on its interactions with target proteins and its ability to modulate signaling pathways relevant to human health and disease. Preliminary data suggest that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are often dysregulated in pathological conditions. These findings underscore the importance of exploring novel scaffolds like 2-bromo - 1 - ( 1 - ethyl - 2 , 3 - dihydro - 1 H - indol - 5 - yl ) ethan - 1 - ol for developing next-generation therapeutics.
In conclusion, CAS No .2228746 -07 -02 represents a structurally intriguing compound with significant potential in pharmaceutical research . Its unique combination of functional groups makes it an attractive starting point for designing molecules with tailored biological activities . As our understanding of molecular interactions continues to evolve , compounds like this one will play a crucial role in advancing drug discovery efforts across multiple therapeutic areas . Further exploration into its pharmacological properties and synthetic applications will undoubtedly yield valuable insights into future treatments .
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